5-Ethynyl-1,2-oxazole-3-carboxylic acid

Click chemistry CuAAC Bioconjugation

Fragment-based screening libraries often lack building blocks with two orthogonal reactive handles, forcing multi-step functionalization of mono-functional analogs. 5-Ethynyl-1,2-oxazole-3-carboxylic acid (CAS 89488-59-5) solves this with a carboxylic acid for DNA attachment and a terminal alkyne for on-DNA CuAAC diversification-a workflow impossible with 5-alkyl isoxazoles. • Enables protecting-group-free DEL construction via sequential amidation and click chemistry • Fragment-compliant profile (MW 137 Da, LogP 0.35, TPSA 63.33 Ų) for aqueous DNA-compatible conditions • Immediate click elaboration of fragment hits without core resynthesis • Compatible with target-guided synthesis (CuAAC/SPAAC) for protein-templated inhibitor discovery

Molecular Formula C6H3NO3
Molecular Weight 137.09 g/mol
CAS No. 89488-59-5
Cat. No. B12911288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethynyl-1,2-oxazole-3-carboxylic acid
CAS89488-59-5
Molecular FormulaC6H3NO3
Molecular Weight137.09 g/mol
Structural Identifiers
SMILESC#CC1=CC(=NO1)C(=O)O
InChIInChI=1S/C6H3NO3/c1-2-4-3-5(6(8)9)7-10-4/h1,3H,(H,8,9)
InChIKeyLWBMUXOVBXVESV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethynyl-1,2-oxazole-3-carboxylic acid: Structural and Physicochemical Profile


5-Ethynyl-1,2-oxazole-3-carboxylic acid (CAS 89488-59-5; synonym: 5-ethynylisoxazole-3-carboxylic acid) is a heterobifunctional isoxazole building block bearing a terminal alkyne at the C5 position and a carboxylic acid at C3 . With a molecular weight of 137.09 g/mol, a topological polar surface area (TPSA) of 63.33 Ų, and a calculated LogP of 0.35, this compound occupies physicochemical space favorable for fragment-based drug discovery and modular conjugation strategies [1]. The isoxazole core functions as a hydrogen bond acceptor/donor pharmacophore while the ethynyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a capability absent in 5-alkyl or 5-aryl isoxazole-3-carboxylic acid analogs [2].

5-Ethynyl-1,2-oxazole-3-carboxylic acid: Differentiation from Alkyl/Aryl Analogs


Isoxazole-3-carboxylic acids with 5-alkyl (e.g., methyl, ethyl) or 5-aryl substituents lack the terminal alkyne functional group and therefore cannot participate in CuAAC click chemistry, eliminating the most efficient and chemoselective conjugation route available to the ethynyl derivative [1]. The ethynyl moiety also electronically modulates the isoxazole ring differently than saturated or aromatic substituents, resulting in a distinct LogP (0.35 vs. 0.68 for 5-methyl and 1.14 for 5-ethyl analogs) that affects downstream partitioning behavior in both synthetic and biological contexts [2]. Furthermore, the ethynyl group provides a spectroscopic handle (characteristic ¹³C and IR signatures) that facilitates reaction monitoring and quality control, whereas alkyl-substituted analogs lack this distinct spectral feature [3]. These functional and physicochemical divergences make generic substitution scientifically unsound for applications requiring click chemistry reactivity, specific lipophilicity windows, or spectral traceability.

5-Ethynyl-1,2-oxazole-3-carboxylic acid: Quantified Differentiation Evidence


CuAAC Click Chemistry Competence

5-Ethynyl-1,2-oxazole-3-carboxylic acid bears a terminal alkyne at C5 that serves as a dipolarophile in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction produces 1,4-disubstituted 1,2,3-triazoles in good to excellent yields from terminal alkynes bearing the isoxazole scaffold, as demonstrated by Rao et al. (2014) who reported a regioselective method delivering isoxazolyl-triazole hybrids [1]. In contrast, 5-methylisoxazole-3-carboxylic acid (CAS 3405-77-4), 5-ethylisoxazole-3-carboxylic acid (CAS 52320-59-9), and 5-phenylisoxazole-3-carboxylic acid (CAS 33282-21-2) lack a terminal alkyne and are structurally incapable of undergoing CuAAC, precluding their use in modular triazole-forming conjugation workflows . The ethynyl group also enables secondary transformations including Sonogashira cross-coupling and Glaser-type homocoupling, orthogonal reactivity not available from saturated or aromatic 5-substituents [2].

Click chemistry CuAAC Bioconjugation Triazole synthesis

Lipophilicity Differentiation

The calculated LogP of 5-ethynyl-1,2-oxazole-3-carboxylic acid is 0.35, placing it in a moderate hydrophilicity range distinct from saturated alkyl analogs. The 5-methyl analog (CAS 3405-77-4) has a LogP of 0.68, the 5-ethyl analog (CAS 52320-59-9) has a LogP of 1.14, and the unsubstituted isoxazole-3-carboxylic acid (CAS 3209-71-0) has a LogP of 0.22 [1]. The ethynyl derivative thus occupies a unique lipophilicity window—more polar than 5-ethyl (ΔLogP = −0.79) but slightly more lipophilic than the unsubstituted parent (ΔLogP = +0.13). In fragment-based drug discovery, a LogP between 0 and 1 is considered optimal for fragment solubility and ligand efficiency; the ethynyl derivative falls within this range while providing the click chemistry handle that the unsubstituted and 5-alkyl analogs cannot offer [2]. All compounds share an identical PSA of 63.33 Ų, confirming that the LogP difference arises from the electronic nature of the 5-substituent rather than changes in polar surface area .

Physicochemical properties Lipophilicity LogP Drug-likeness Fragment-based drug discovery

Regioselective 1,3-Dipolar Cycloaddition Route

Efremova et al. (2023) demonstrated that 5-ethynylisoxazoles are obtained via 1,3-dipolar cycloaddition reactions of nitrile oxides with buta-1,3-diynes, with the cycloaddition proceeding regioselectively by the terminal triple bond [1]. This synthetic strategy is specifically validated for ethynyl-substituted isoxazoles and leverages the differential reactivity of conjugated diynes. In contrast, 5-alkylisoxazole-3-carboxylic acids are typically synthesized via different routes (e.g., condensation of 1,3-dicarbonyl compounds with hydroxylamine or cyclization of oxime derivatives), and the regioselective diyne cycloaddition approach is not applicable to alkyl-substituted targets [2]. The method establishes a scalable access route to the 5-ethynyl pharmacophore that general 5-alkyl or 5-aryl isoxazole syntheses cannot replicate [3].

Synthetic methodology Regioselectivity 1,3-Dipolar cycloaddition Nitrile oxides

Orthogonal Bifunctional Architecture

5-Ethynyl-1,2-oxazole-3-carboxylic acid presents two chemically orthogonal reactive handles: a carboxylic acid at C3 suitable for amide coupling, esterification, or reduction, and a terminal alkyne at C5 suitable for CuAAC click chemistry or Sonogashira coupling [1]. This is in contrast to 5-methylisoxazole-3-carboxylic acid (CAS 3405-77-4) and 5-ethylisoxazole-3-carboxylic acid (CAS 52320-59-9), which possess only the carboxylic acid as a derivatizable functional group (the methyl/ethyl groups are chemically inert under standard derivatization conditions) . The unsubstituted isoxazole-3-carboxylic acid (CAS 3209-71-0) offers only the carboxylic acid handle. The ethynyl derivative thus supports sequential, protecting-group-free derivatization strategies where the carboxylic acid can be amidated first, followed by CuAAC derivatization of the alkyne (or vice versa), enabling rapid library generation without cross-reactivity concerns [2].

Orthogonal reactivity Bifunctional building blocks Sequential derivatization Amide coupling Click chemistry

Fragment-Like Physicochemical Profile

With a molecular weight of 137.09 Da, 5-ethynyl-1,2-oxazole-3-carboxylic acid falls well within the 'Rule of Three' guidelines for fragment-based drug discovery (MW < 300, LogP ≤ 3, HBD ≤ 3, HBA ≤ 3) [1]. The compound has 1 hydrogen bond donor (carboxylic acid OH) and 4 hydrogen bond acceptors, with a rotatable bond count of 2 [2]. In comparison, 5-phenylisoxazole-3-carboxylic acid (MW 203.19) exceeds the optimal fragment MW range, while 5-ethylisoxazole-3-carboxylic acid (MW 141.12) has a LogP of 1.14 approaching the upper limit for fragment solubility . The ethynyl derivative's combination of low MW (qualifying as a true fragment) plus the click chemistry handle (enabling fragment linking or target-guided synthesis) positions it uniquely: it can serve as both a fragment for screening and a conjugation-ready building block for hit elaboration without the need for additional functional group installation.

Fragment-based drug discovery Rule of Three Molecular weight Ligand efficiency

5-Ethynyl-1,2-oxazole-3-carboxylic acid: Optimal Application Scenarios


DNA-Encoded Library Synthesis with Orthogonal Handles

In DEL construction, building blocks with two orthogonal reactive handles enable on-DNA sequential diversification. 5-Ethynyl-1,2-oxazole-3-carboxylic acid provides a carboxylic acid for initial DNA attachment (via amide coupling) and a terminal alkyne for subsequent on-DNA CuAAC with azide-functionalized diversity elements. This two-step, protecting-group-free workflow is not feasible with 5-methyl or 5-ethyl isoxazole-3-carboxylic acid analogs, which offer only the single carboxylic acid anchor point and cannot support a second cycle of DNA-compatible diversification [1]. The compound's moderate LogP (0.35) also favors aqueous solubility under DNA-compatible solvent conditions, an advantage over more lipophilic 5-alkyl analogs [2].

Fragment-Based Screening with Built-In Hit Elaboration

The low molecular weight (137 Da) and fragment-compliant LogP (0.35) make this compound an ideal fragment library member. Critically, when a fragment hit is identified, the terminal alkyne enables immediate click chemistry elaboration to probe binding site vectors without resynthesis of the core scaffold. Fragment hits from 5-methyl or unsubstituted isoxazole-3-carboxylic acid libraries require de novo functional group installation (e.g., halogenation followed by cross-coupling) before elaboration can begin, adding weeks to the hit-to-lead timeline [1].

Target-Guided Synthesis and In Situ Click Chemistry

In target-guided synthesis, a protein target templates the formation of its own inhibitor from reactive fragments. The terminal alkyne of 5-ethynyl-1,2-oxazole-3-carboxylic acid can participate in protein-templated CuAAC or strain-promoted azide-alkyne cycloaddition (SPAAC) with azide-bearing companion fragments. This application exploits the isoxazole core as a known pharmacophore (found in HSP90 inhibitors, GABA A modulators, and anti-tubercular agents) while using the alkyne for templated ligation [1]. 5-Alkyl and 5-aryl isoxazole-3-carboxylic acid analogs are incompatible with this approach due to the absence of the requisite alkyne dipolarophile [2].

Isoxazole-Triazole Hybrid Libraries for Antimicrobial Screening

The isoxazole-3-carboxylic acid scaffold has demonstrated anti-tubercular activity (MIC values in the low micromolar range, 2.3–11.4 μM against M. tuberculosis H37Rv for related 5-substituted analogs) [1]. 5-Ethynyl-1,2-oxazole-3-carboxylic acid enables the construction of isoxazole-triazole hybrid libraries via sequential amidation (at C3) and CuAAC (at C5), generating two-dimensional compound arrays for antimicrobial screening. The corresponding 5-alkyl analogs can only generate one-dimensional libraries (variation at C3 only), resulting in significantly lower library diversity per synthesis effort [2].

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